molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate

Cat. No.: B2932355
CAS No.: 1225062-32-7
M. Wt: 470.439
InChI Key: URHMTYMFTUQYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with various functional groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl carbamate (Boc) as a protecting group for amines . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazine ring, a bromine atom, a trimethylsilyl group, and two tert-butyl carbamate groups .


Chemical Reactions Analysis

The Boc group in this compound can undergo various reactions. For instance, it can be removed (deprotected) using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Scientific Research Applications

1. Reactivity and Applications in Organic Synthesis

  • Tert-butyl N-ethynyl-N-phenylcarbamate has been investigated for its reactivity in 1,3-dipolar cycloadditions, producing 5-amino pyrazole as a single regioisomer. This compound can be further modified at the pyrazole ring, suggesting applications in complex organic synthesis (González et al., 2013).

2. Chemical Transformations and Reactions

  • A study by Sakaitani and Ohfune (1990) describes the transformation of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups into silyl carbamates, with the potential for varied electrophilic reactions. This indicates its utility in the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

3. Role in the Synthesis of Novel Compounds

  • The synthesis of novel compounds such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines is facilitated by tert-butyl carbamates, highlighting their role in the development of new chemical entities (Ivanov et al., 2017).

4. Antibacterial Activity Research

  • Research into the antibacterial properties of certain carbamate derivatives, including tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate, underscores their potential medical applications (Prasad, 2021).

5. Development of Photophysical Materials

  • Carbamates like this compound play a role in the synthesis of compounds with unique photophysical properties, potentially useful in optoelectronic applications (Hu et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, deprotection strategies, and potential applications. The mild method for the selective deprotection of the Boc group from a structurally diverse set of compounds, as reported by George et al., could serve as a model for subsequent method development .

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrN3O4Si/c1-18(2,3)26-16(24)23(17(25)27-19(4,5)6)15-13(10-11-28(7,8)9)22-14(20)12-21-15/h12H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHMTYMFTUQYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C[Si](C)(C)C)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrN3O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Compound C-2) PTSA salt 3 (2350 g, 5.31 mol) in EtOAc (11.5 L) is stirred with a 20% w/w aq. solution of KHCO3 (4.5 kg, 1.5 eq.) for at least 30 min. The layers are separated and the organic layer is concentrated then dissolved in EtOAc (7 L) and added to a reactor. DMAP (19.5 g, 0.16 mol) is added followed a solution of Boc2O (2436 g, 11.16 mol) in EtOAc (3 L) is added lowly. The reaction is stirred for at least 30 min to ensure complete reaction then activated charcoal (Darco G-60, 720 g) and Celite (720 g) are added and stirred for at least 2 h. The mixture is filtered washing the solid pad with EtOAc (2×1.8 L). The filtrate is concentrated to afford tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate (Compound C-3) that is used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
2350 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
4.5 kg
Type
reactant
Reaction Step One
Name
Quantity
11.5 L
Type
solvent
Reaction Step One
Name
Quantity
2436 g
Type
reactant
Reaction Step Two
Quantity
720 g
Type
reactant
Reaction Step Three
Name
Quantity
19.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.